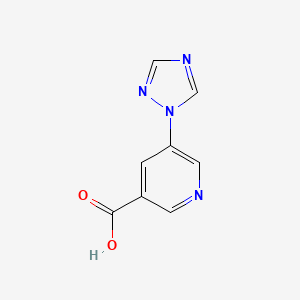
5-(1H-1,2,4-Triazol-1-yl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1H-1,2,4-Triazol-1-yl)nicotinic acid is an organic compound with the molecular formula C8H6N4O2 and a molecular weight of 190.159 g/mol It is characterized by the presence of a triazole ring attached to a nicotinic acid moiety
Vorbereitungsmethoden
The synthesis of 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-nicotinic acid with sodium azide, followed by cyclization to form the triazole ring . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-(1H-1,2,4-Triazol-1-yl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(1H-1,2,4-Triazol-1-yl)nicotinic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form coordination complexes with metal ions, which can influence various biochemical processes . Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Vergleich Mit ähnlichen Verbindungen
5-(1H-1,2,4-Triazol-1-yl)nicotinic acid can be compared with other similar compounds, such as:
5-(1H-1,2,4-Triazol-1-yl)methoxyisophthalic acid: This compound has a similar triazole ring but differs in the position and type of functional groups attached to the aromatic ring.
3-Pyridinecarboxylic acid, 5-(1H-1,2,4-triazol-1-yl)-: This is another name for this compound, highlighting its structural similarity.
The uniqueness of this compound lies in its specific combination of the triazole ring and nicotinic acid moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H6N4O2 |
|---|---|
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
5-(1,2,4-triazol-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-1-7(3-9-2-6)12-5-10-4-11-12/h1-5H,(H,13,14) |
InChI-Schlüssel |
UEJNFSCXTGXAQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1N2C=NC=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















